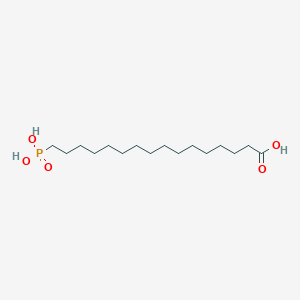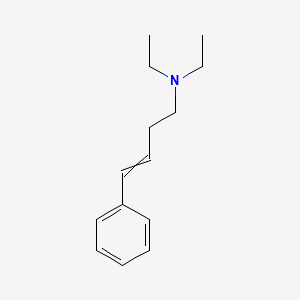
4-(1H-インダゾール-3-イル)ブタン-2-オン
説明
4-(1H-Indazol-3-YL)butan-2-one is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1H-Indazol-3-YL)butan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-Indazol-3-YL)butan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗炎症作用
インダゾール誘導体は、顕著な抗炎症作用を持つことが発見されています . たとえば、2,3-二置換テトラヒドロ-2H-インダゾールは、さまざまな実験モデルでin vivo抗炎症の可能性を示す有望な結果を示しました .
抗菌作用
インダゾールベースの化合物は、抗菌特性を示すことも報告されています . これは、それらを新しい抗菌薬の開発のための潜在的な候補にします。
抗HIV作用
インダゾール誘導体は、抗HIV剤としての可能性を示しています . これは、それらがHIVの新しい治療戦略の開発に使用できることを示唆しています。
抗がん作用
インダゾール誘導体は、抗がん活性を示しました . たとえば、3-アミノ-1H-インダゾール-1-カルボキサミドは、多くの腫瘍細胞株の増殖を阻害する有望な抗増殖活性を示しました . 別の化合物である10ecは、BT-474細胞でアポトーシスを誘導することが判明しました .
血糖降下作用
インダゾール誘導体は、血糖降下作用を持つことが発見されました . これは、それらが糖尿病の治療に使用できることを示唆しています。
抗原虫作用
インダゾールベースの化合物は、抗原虫剤としての可能性を示しました . これは、それらを原虫感染症の治療のための新しい薬の開発のための潜在的な候補にします。
降圧作用
インダゾール誘導体は、降圧作用を持つことが発見されました . これは、それらが高血圧の治療に使用できることを示唆しています。
農薬用途
CGR3などのいくつかのインダゾール誘導体は、根の成長を刺激し、内因性ホルモン(IAA、ABA、およびGA3)のレベルに影響を与え、主根の成長を制御する上で重要な役割を果たすことが判明しました . これは、それらを植物の成長を促進する農薬として使用できることを示唆しています。
作用機序
Target of Action
The primary targets of 4-(1H-Indazol-3-YL)butan-2-one are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
4-(1H-Indazol-3-YL)butan-2-one interacts with its targets by inhibiting, regulating, and/or modulating the activity of these kinases . This interaction leads to changes in the cell cycle progression and DNA damage response, potentially leading to cell death in the case of cancer cells .
Biochemical Pathways
The compound affects the pathways related to cell cycle regulation and DNA damage response . The downstream effects include altered cell cycle progression, DNA repair mechanisms, and potentially, induction of cell death .
Result of Action
The molecular and cellular effects of 4-(1H-Indazol-3-YL)butan-2-one’s action include changes in cell cycle progression, alterations in DNA repair mechanisms, and potential induction of cell death . These effects are particularly relevant in the context of cancer treatment, where the goal is to selectively induce cell death in cancer cells .
生化学分析
Biochemical Properties
4-(1H-Indazol-3-YL)butan-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives are known to exhibit inhibitory effects on certain enzymes, such as tyrosine kinases and cyclooxygenases These interactions can modulate signaling pathways and biochemical processes within cells
Cellular Effects
4-(1H-Indazol-3-YL)butan-2-one has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit anti-inflammatory, antitumor, and antibacterial activities . These effects are mediated through the regulation of key signaling molecules and transcription factors, leading to changes in gene expression and metabolic pathways. The impact of 4-(1H-Indazol-3-YL)butan-2-one on specific cell types and cellular processes needs to be further explored to understand its full range of cellular effects.
Molecular Mechanism
The molecular mechanism of action of 4-(1H-Indazol-3-YL)butan-2-one involves its interactions with biomolecules at the molecular level. It can bind to specific targets, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, indazole derivatives have been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation . Additionally, 4-(1H-Indazol-3-YL)butan-2-one may influence gene expression by modulating transcription factors and epigenetic regulators. Understanding the precise molecular interactions and mechanisms of action of this compound is essential for elucidating its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1H-Indazol-3-YL)butan-2-one may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies on indazole derivatives have shown that their stability and degradation can vary depending on the experimental conditions Long-term exposure to 4-(1H-Indazol-3-YL)butan-2-one may lead to cumulative effects on cellular processes, including alterations in gene expression, protein activity, and metabolic pathways
Dosage Effects in Animal Models
The effects of 4-(1H-Indazol-3-YL)butan-2-one can vary with different dosages in animal models. Studies on indazole derivatives have demonstrated that their biological activity and toxicity are dose-dependent . At lower doses, 4-(1H-Indazol-3-YL)butan-2-one may exhibit beneficial effects, such as anti-inflammatory or antitumor activity. At higher doses, it may cause toxic or adverse effects, including organ damage or disruption of normal cellular function. Determining the optimal dosage and understanding the threshold effects of this compound are crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
4-(1H-Indazol-3-YL)butan-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Indazole derivatives have been reported to affect metabolic flux and metabolite levels by modulating key enzymes involved in metabolic pathways . For example, they can inhibit the activity of enzymes involved in the biosynthesis of inflammatory mediators or promote the degradation of specific metabolites. Investigating the metabolic pathways and the specific enzymes or cofactors that interact with 4-(1H-Indazol-3-YL)butan-2-one is essential for understanding its metabolic fate and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-(1H-Indazol-3-YL)butan-2-one within cells and tissues are critical for its biological activity. Indazole derivatives can interact with transporters or binding proteins that facilitate their uptake and distribution . These interactions can influence the localization and accumulation of the compound in specific cellular compartments or tissues. Understanding the transport mechanisms and distribution patterns of 4-(1H-Indazol-3-YL)butan-2-one is important for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 4-(1H-Indazol-3-YL)butan-2-one can affect its activity and function. Indazole derivatives may contain targeting signals or undergo post-translational modifications that direct them to specific compartments or organelles within cells . For example, they may localize to the nucleus, mitochondria, or endoplasmic reticulum, where they exert their effects on cellular processes. Investigating the subcellular localization of 4-(1H-Indazol-3-YL)butan-2-one and its impact on its activity and function is crucial for understanding its mode of action and potential therapeutic applications.
特性
IUPAC Name |
4-(2H-indazol-3-yl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8(14)6-7-11-9-4-2-3-5-10(9)12-13-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLAOGKXZIBTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=C2C=CC=CC2=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00699074 | |
| Record name | 4-(2H-Indazol-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214541-51-2 | |
| Record name | 4-(2H-Indazol-3-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00699074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1504609.png)









![Ethyl 2-[3-(aminomethyl)phenyl]acetate](/img/structure/B1504627.png)
![3-Dimethylamino-2-[1-(4-methoxy-benzyl)-1H-tetrazol-5-YL]-acrylic acid ethyl ester](/img/structure/B1504629.png)


